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Compound of Interest

Compound Name: Mobocertinib

Cat. No.: B609201 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of

mobocertinib (formerly TAK-788), an oral, irreversible tyrosine kinase inhibitor (TKI).

Mobocertinib was specifically designed to target epidermal growth factor receptor (EGFR)

exon 20 insertion (ex20ins) mutations, a class of alterations historically associated with

resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC). This document

details the quantitative inhibition data, experimental methodologies for key assays, and the

signaling pathways affected by mobocertinib.

Mechanism of Action
Mobocertinib is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in

the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR

kinase activity. The structure of mobocertinib was designed to specifically target the

conformational changes induced by exon 20 insertion mutations, providing selectivity for these

mutants over wild-type (WT) EGFR. In addition to its potent activity against EGFR ex20ins

mutants, mobocertinib also demonstrates inhibitory activity against other EGFR family

members, including HER2 and HER4, as well as the B-lymphoid tyrosine kinase (BLK).
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Mobocertinib has been profiled against a broad panel of kinases to determine its selectivity. In

a comprehensive screen of 490 recombinant human protein kinases, mobocertinib at a

concentration of 1 µM inhibited 28 kinases by more than 50%. Notably, this included all 14

members of the EGFR family that were tested.

Table 1: Inhibitory Activity of Mobocertinib against
EGFR Mutants and Wild-Type EGFR
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

mobocertinib against various EGFR mutants and WT EGFR in cellular assays using Ba/F3

cells, unless otherwise specified.
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Kinase Target Mutation Type IC50 (nM)

EGFR Wild-Type 34.5

EGFR Exon 20 Insertions

NPG 4.3

ASV 10.9

FQEA 11.8

NPH 18.1

SVD 22.5

EGFR Common Activating Mutations

del19 (D) 2.7

L858R (L) 21.3

EGFR T790M Resistance Mutations

del19/T790M (DT) 2.7

L858R/T790M (LT) 16.2

EGFR
Uncommon Activating

Mutations

G719A 3.5

G719S 20.2

S768I 13.9

L861Q 14.8

L861R 15.1

EGFR Resistance to Irreversible TKIs

L858R/T790M/C797S (LTC) >10,000

Data sourced from cellular assays in Ba/F3 cells.
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Table 2: Inhibitory Activity of Mobocertinib Against
Other Kinases
Mobocertinib has demonstrated potent inhibition of other kinases, primarily within the EGFR

family.

Kinase Target IC50 (nM)

HER2 (ERBB2) <2

HER4 (ERBB4) <2

BLK <2

IC50 values are less than 2 nM for all 14 EGFR family members tested, as well as BLK.

Experimental Protocols
The kinase selectivity of mobocertinib has been primarily determined through in vitro kinase

assays. The broad kinome screening was conducted by Reaction Biology Corporation utilizing

their Kinase HotSpot℠ platform.

In Vitro Kinase Assay (Reaction Biology HotSpot℠
Platform)
Objective: To determine the inhibitory activity of mobocertinib against a large panel of

recombinant human protein kinases.

Methodology: The HotSpot℠ assay is a radioisotope-based filter binding assay that measures

the transfer of the gamma-phosphate of ATP to a protein or peptide substrate.

Reaction Components: The assay is performed in a reaction buffer containing 20 mM Hepes

(pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35. Specific required cofactors are

added for individual kinases.

Enzyme and Substrate: A specific kinase (5-10 mU) and its corresponding peptide or protein

substrate are prepared in the reaction buffer.
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Compound Incubation: Mobocertinib is delivered to the reaction mixture and incubated for

approximately 20 minutes.

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and

[γ-33P-ATP] to a final concentration of 10 µM.

Incubation: The reaction is allowed to proceed for a defined period, typically 40 minutes to 2

hours, at which point the reaction is terminated.

Detection: The reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The

filter captures the phosphorylated substrate, while the unreacted [γ-33P-ATP] is washed

away.

Data Analysis: The radioactivity retained on the filter is measured using a scintillation

counter. The percentage of inhibition is calculated relative to a DMSO control, and IC50

values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations
Mobocertinib exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR

and its mutations. The primary downstream pathway affected is the Ras-Raf-MEK-ERK

(MAPK) pathway.
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Caption: EGFR Signaling Pathway Inhibition by Mobocertinib.
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The following diagram illustrates the general workflow of the in vitro kinase selectivity screening

assay used to profile mobocertinib.
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Caption: Workflow for the In Vitro Kinase HotSpot℠ Assay.

To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Selectivity
Profile of Mobocertinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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